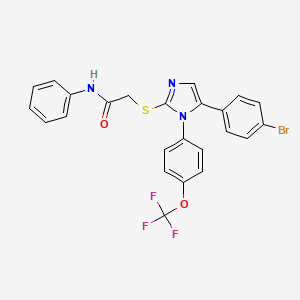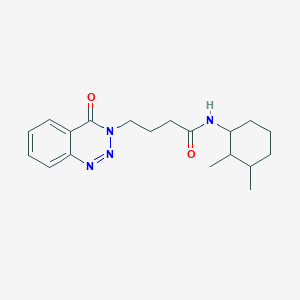
4-(benzylsulfonyl)-N-(3-bromophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzylsulfonyl group, the introduction of the 3-bromophenyl group, and the attachment of the butanamide group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon chain. The benzylsulfonyl and 3-bromophenyl groups are likely to be on opposite sides of the molecule due to steric hindrance, while the butanamide group could be in various positions depending on the specific synthesis route .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions. The benzylsulfonyl group could participate in electrophilic aromatic substitution reactions, while the bromine atom in the 3-bromophenyl group could be replaced by other groups in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzylsulfonyl and 3-bromophenyl groups could make it relatively non-polar and insoluble in water .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Aryl bromides, such as 4-bromophenyl derivatives, serve as critical building blocks in the synthesis of molecular wires and other complex organic molecules. These compounds are utilized in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, highlighting their significance in molecular electronics (Stuhr-Hansen et al., 2005).
Biological and Therapeutic Applications
Research on bromophenol derivatives, including those with sulfonyl groups, indicates potential for therapeutic applications. For example, certain bromophenol derivatives have shown inhibitory activity against critical enzymes like acetylcholinesterase and carbonic anhydrase, which are relevant in conditions such as glaucoma and neurological disorders (Bayrak et al., 2019). These findings suggest that derivatives of 4-(benzylsulfonyl)-N-(3-bromophenyl)butanamide might also have potential in therapeutic research.
Material Science and Environmental Applications
In material science, compounds with bromophenyl and sulfonyl groups have been explored for their utility in creating novel polymers and membranes. For instance, poly[(4-aminophenyl)sulfonyl]butanediamide and its derivatives have been synthesized and used to prepare composite membranes with promising desalination properties, indicating potential applications in water purification technologies (Padaki et al., 2013).
Analytical Chemistry
Bromophenyl compounds are also significant in analytical chemistry, where they have been used in the development of methods for the simultaneous determination of environmental pollutants. This includes the analysis of butyltin and phenyltin compounds in aquatic environments, demonstrating the utility of these compounds in environmental monitoring and remediation efforts (Harino et al., 1992).
Safety and Hazards
As with any chemical compound, handling “4-(benzylsulfonyl)-N-(3-bromophenyl)butanamide” would require appropriate safety precautions. These might include wearing protective clothing and avoiding inhalation or skin contact. The specific hazards would depend on various factors, including the compound’s reactivity and toxicity .
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzylsulfonyl-N-(3-bromophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c18-15-8-4-9-16(12-15)19-17(20)10-5-11-23(21,22)13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOGTXRYHXIDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(3-bromophenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride](/img/structure/B2841131.png)

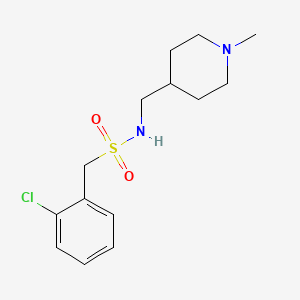
![1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2841137.png)
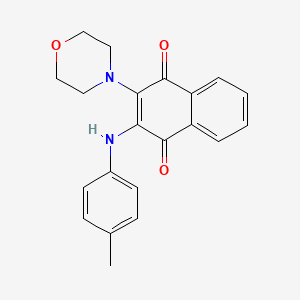

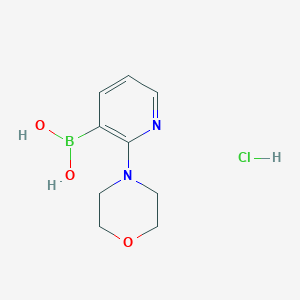
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2841141.png)
![2,3,4,6,7,8,9,9a-Octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride](/img/structure/B2841147.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2841150.png)
